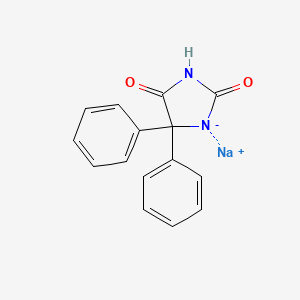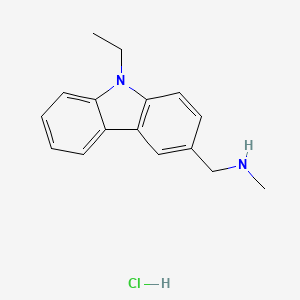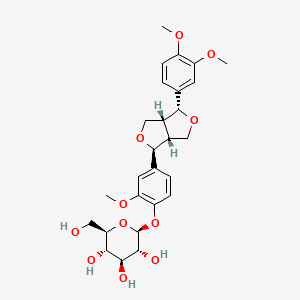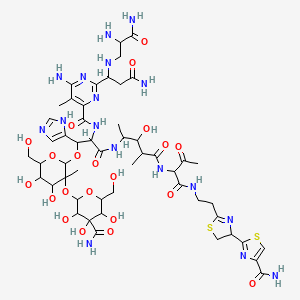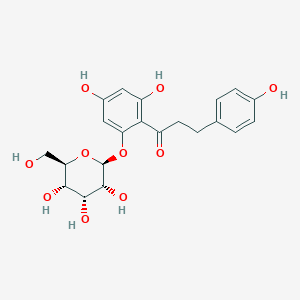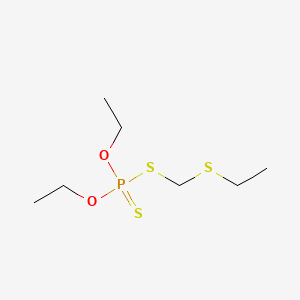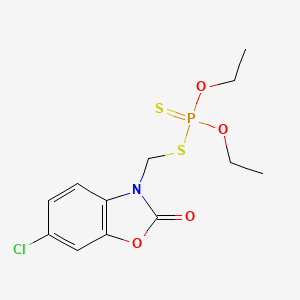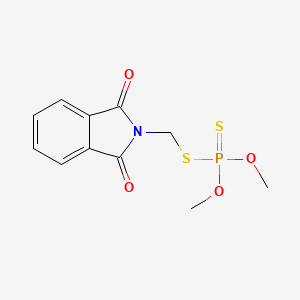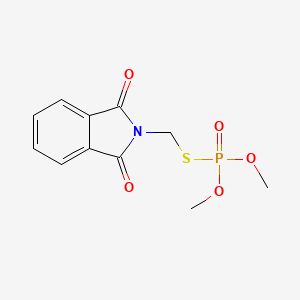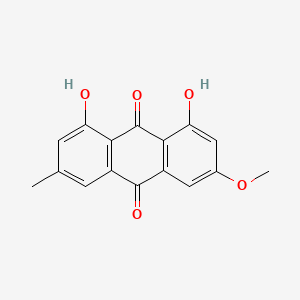
Physcion
概述
科学研究应用
作用机制
Physcion 通过多种机制发挥作用:
未来方向
While specific future directions for Physcion are not explicitly mentioned in the search results, it’s clear that modern physics is an exciting and rapidly progressing field, prompting significant shifts in how we teach physics across all educational levels . This could potentially impact the study and application of this compound in the future.
生化分析
Biochemical Properties
Physcion acts as an inhibitor of 6-phosphogluconate dehydrogenase, with an IC50 and a Kd of 38.5 μM and 26.0 μM, respectively . This enzyme is part of the pentose phosphate pathway, an oxidative process fueling growth . By inhibiting this enzyme, this compound can potentially suppress the growth of certain cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it can suppress the viability and colony formation of certain cancer cells like CNE2 cells . It also blocks cell cycle progression at the G1 phase and induces both caspase-dependent apoptosis and autophagy in these cells . Furthermore, this compound treatment induces excessive reactive oxygen species (ROS) generation in cells, disrupting certain cellular pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with 6-phosphogluconate dehydrogenase, leading to the inhibition of this enzyme . This interaction disrupts the pentose phosphate pathway, potentially suppressing the growth of cancer cells . Additionally, this compound induces ROS generation, which can disrupt certain cellular pathways and lead to apoptosis and autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce changes over time. For instance, it has been shown to suppress the growth of human leukemia cells over two days in the laboratory . Moreover, a more potent derivative of this compound called S3 may even cut the growth of lung cancer cells implanted in mice by two-thirds over the course of 11 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a xenograft murine model, administration of this compound dose-dependently suppressed tumor growth without affecting the body weight
Metabolic Pathways
This compound is involved in the pentose phosphate pathway through its interaction with 6-phosphogluconate dehydrogenase . By inhibiting this enzyme, this compound can potentially disrupt this metabolic pathway and affect metabolic flux or metabolite levels .
Subcellular Localization
Fluorescence microscopy observation indicated cytoplasmic localization of this compound, and no fluorescence was recorded in the nuclei
准备方法
合成路线和反应条件
Physcion可以通过多种化学途径合成。一种常见的方法是通过对另一种蒽醌衍生物——大黄素进行甲基化。 该过程通常包括在碱性条件下使用二甲基硫酸酯或碘甲烷等甲基化试剂 . 反应在二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等溶剂中于高温下进行。
工业生产方法
This compound 的工业生产通常涉及从天然来源提取。掌叶大黄的根和茎通常用于提取。 提取过程包括干燥、研磨和溶剂提取,然后进行结晶或色谱等纯化步骤 . 另一种方法是将微生物发酵与化学后处理相结合,以提高产量和纯度 .
化学反应分析
反应类型
Physcion 经历了多种化学反应,包括:
氧化: this compound 可以被氧化形成不同的醌类衍生物。
还原: this compound 的还原可以得到蒽类衍生物。
取代: this compound 可以进行取代反应,尤其是在羟基和甲氧基上。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素或烷基化剂等试剂,在酸性或碱性条件下进行。
主要产品
相似化合物的比较
Physcion 与其他蒽醌类化合物(如大黄素、大黄素甲醚和芦荟大黄素)进行了比较:
大黄素甲醚: 缺少甲氧基,具有不同的药理性质,包括更强的抗炎作用.
This compound 的独特之处在于其平衡的药理特性,使其成为各种应用的多功能化合物。
属性
IUPAC Name |
1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWOKTFYGVYKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200101 | |
| Record name | Physcione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-61-9 | |
| Record name | Physcion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Physcione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Physcion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Physcione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dihydroxy-3-methoxy-6-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYSCIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6PT94IV61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of physcion?
A1: this compound has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. [, , ]
Q3: How does this compound interact with biological targets to exert its effects?
A3: this compound has been shown to interact with various molecular targets, including enzymes, receptors, and signaling pathways. For instance, it can inhibit the TLR4/NF-κB signaling pathway, modulate the AMPK/Sp1/DNMT1 axis, and activate the PI3K-Akt/MAP kinase pathway. [, , ]
Q4: What are the downstream effects of this compound's interaction with these targets?
A4: this compound's interaction with its targets leads to a range of downstream effects, including:
- Induction of apoptosis: this compound can trigger programmed cell death (apoptosis) in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and cervical cancer. [, , ]
- Suppression of inflammation: this compound can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, contributing to its anti-inflammatory effects. [, , ]
- Modulation of oxidative stress: this compound has been shown to both scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby mitigating oxidative damage. [, , ]
- Promotion of osteoblast differentiation: this compound can enhance the differentiation of bone-forming cells (osteoblasts), suggesting potential for treating osteoporosis. [, ]
- Neuroprotective effects: Studies indicate that this compound can protect neurons from damage caused by ischemia-reperfusion injury and other insults. [, ]
Q5: Does this compound exhibit any antimicrobial activity?
A5: Yes, this compound has demonstrated antifungal activity, particularly against powdery mildew fungi. It can inhibit conidial germination and appressorium formation in these fungi. [, , ]
Q6: What is known about the pharmacokinetics (PK) of this compound?
A6: While detailed PK studies are limited, research suggests that this compound undergoes metabolism in the liver, with several metabolites identified in both in vitro and in vivo models. [, ]
Q7: What are the potential therapeutic applications of this compound?
A7: Based on its diverse biological activities, this compound holds promise for treating various conditions, including:
- Cancer: Its ability to induce apoptosis and inhibit tumor growth makes it a potential candidate for cancer therapy, particularly for liver, breast, and cervical cancers. [, , ]
- Inflammatory diseases: this compound's anti-inflammatory properties suggest potential for treating conditions like atopic dermatitis and other inflammatory disorders. []
- Osteoporosis: Its ability to promote osteoblast differentiation makes it a potential therapeutic agent for bone loss. [, ]
- Neurodegenerative diseases: this compound's neuroprotective effects warrant further investigation for treating conditions like ischemic stroke and optic nerve injury. [, ]
Q8: Is this compound considered safe for human consumption?
A8: While this compound is a natural compound, its safety profile requires thorough evaluation. Some studies have reported potential hepatotoxicity associated with this compound, highlighting the need for careful dosage considerations and further safety assessments. [, ]
Q9: Are there any known drug interactions with this compound?
A9: Research has shown that this compound can inhibit certain drug transporters, such as hOAT1 and hOAT3, potentially leading to drug-drug interactions. []
Q10: What are some strategies to improve the solubility and bioavailability of this compound?
A10: this compound exhibits poor water solubility, limiting its bioavailability. To enhance its solubility and delivery, various approaches have been investigated, including:
- Nanoparticle formulation: Encapsulating this compound in nanoparticles has been shown to improve its dissolution rate and bioavailability. []
- Microsphere fabrication: Developing microspheres loaded with this compound is another strategy to enhance its delivery and therapeutic efficacy. []
Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?
A11: Several analytical methods have been developed for this compound analysis, with high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection being widely used. [, , ]
Q12: Are there established quality control measures for this compound in herbal medicines and other products?
A12: Yes, standardized methods are crucial to ensure the quality and safety of this compound-containing products. These methods focus on accurately quantifying this compound content, identifying potential adulterants, and assessing overall product quality. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


